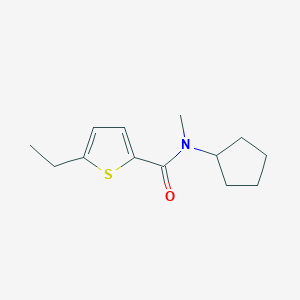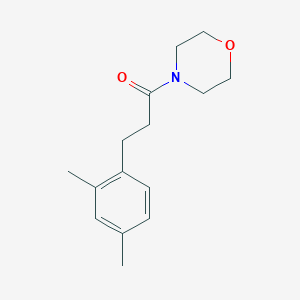
2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole, also known as AEO, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. AEO belongs to the class of oxadiazoles and has a five-membered ring containing one nitrogen and two oxygen atoms.
Mecanismo De Acción
The precise mechanism of action of 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole is not fully understood. However, it is believed that 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole exerts its therapeutic effects by modulating various cellular pathways. 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammation.
Biochemical and Physiological Effects:
2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has also been found to reduce the levels of pro-inflammatory cytokines, which may explain its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole in lab experiments is its relatively low toxicity compared to other compounds. Additionally, 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been found to be stable under various experimental conditions, making it a reliable research tool. However, one limitation of using 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole is its limited solubility in water, which may affect its bioavailability in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to elucidate the precise mechanism of action of 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole in cancer cells and to determine its efficacy in vivo. Another area of interest is the use of 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole may have potential as a novel anti-inflammatory agent, and further studies are needed to determine its efficacy in various inflammatory diseases.
Conclusion:
In conclusion, 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been studied for its antibacterial, antifungal, and antitumor properties, as well as its neuroprotective and anti-inflammatory effects. While the precise mechanism of action of 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole is not fully understood, it is believed to modulate various cellular pathways to exert its therapeutic effects. Further research is needed to fully elucidate the potential of 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole can be achieved through a multistep process involving the reaction of 2-bromoethylamine hydrobromide with ethyl hydrazinecarboxylate, followed by cyclization with triphosgene. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has shown promising results in various scientific research applications. It has been studied for its potential as an antibacterial, antifungal, and antitumor agent. 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Additionally, 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-2-10-12-13-11(15-10)9-14-7-5-3-4-6-8-14/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPGESPYMKGVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)

![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)


![(2-oxo-2-piperidin-1-ylethyl) (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7505220.png)

![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7505235.png)
![1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea](/img/structure/B7505236.png)
![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 3-methylsulfonylbenzoate](/img/structure/B7505238.png)
![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide](/img/structure/B7505245.png)

![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)
![4-[2-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile](/img/structure/B7505285.png)